4-(3-BOC-Aminophenyl)-2-methoxybenzoic acid
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Overview
Description
4-(3-BOC-Aminophenyl)-2-methoxybenzoic acid is a compound that features a tert-butoxycarbonyl (BOC) protected amine group attached to a phenyl ring, which is further connected to a methoxybenzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to protect the amine group, followed by a coupling reaction with 2-methoxybenzoic acid under appropriate conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar protection and coupling strategies, with optimization for yield and purity. The use of automated synthesis equipment and stringent quality control measures ensures the consistency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3-BOC-Aminophenyl)-2-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The BOC group can be removed under acidic conditions to reveal the free amine, which can then participate in further reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the BOC protecting group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Free amines and their subsequent derivatives.
Scientific Research Applications
4-(3-BOC-Aminophenyl)-2-methoxybenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as a building block in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(3-BOC-Aminophenyl)-2-methoxybenzoic acid involves its ability to act as a precursor or intermediate in various chemical reactions. The BOC-protected amine group can be deprotected to reveal a reactive amine, which can then interact with other molecules or enzymes. The methoxybenzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
- 3-(BOC-Aminophenyl)boronic acid
- 4-(BOC-Aminophenyl)boronic acid
- 2-(BOC-Aminophenyl)boronic acid
Uniqueness
4-(3-BOC-Aminophenyl)-2-methoxybenzoic acid is unique due to the presence of both a BOC-protected amine and a methoxybenzoic acid moiety.
Properties
IUPAC Name |
2-methoxy-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-19(2,3)25-18(23)20-14-7-5-6-12(10-14)13-8-9-15(17(21)22)16(11-13)24-4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJSMUXUDPDANIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=CC(=C(C=C2)C(=O)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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